2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride
Description
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride is a halogenated α-methyl amino acid derivative. Its molecular formula is C₁₀H₁₂BrNO₂·HCl, with a molecular weight of 294.57 g/mol . The compound features a para-bromophenyl group and a methyl substitution on the α-carbon of the propanoic acid backbone. The (R)-enantiomer (CAS: 945918-71-8) is cataloged as a pharmaceutical intermediate, though detailed pharmacological data remain sparse .
Properties
IUPAC Name |
2-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14)6-7-2-4-8(11)5-3-7;/h2-5H,6,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYBBPPRQALDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a phenyl group followed by the introduction of an amino group and the formation of the methylpropanoic acid structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position of the phenyl ring participates in aryl halide substitution reactions , particularly under transition-metal catalysis:
These reactions are critical for synthesizing intermediates in pharmaceuticals like alectinib and fexofenadine . The bromine atom’s position ensures regioselectivity, minimizing isomer formation .
Oxidation and Reduction Reactions
The carboxylic acid and amino groups undergo redox transformations:
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Oxidation :
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The carboxylic acid group can be oxidized to form α-keto acids under strong oxidizing agents like KMnO₄/H₂SO₄.
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Side-chain bromine may undergo debromination under harsh conditions (e.g., Zn/HCl).
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Reduction :
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The amino group can be reduced to form secondary amines using LiAlH₄, though this is less common due to the hydrochloride salt form.
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Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines:
Esterification is particularly useful for separating isomers during industrial synthesis .
Acid-Base Reactions
The compound exhibits typical amino acid behavior:
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Deprotonation : The carboxylic acid (pKa ~2.3) and amino group (pKa ~9.7) allow zwitterionic formation in aqueous solutions .
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Salt Formation : Reacts with bases like NaOH to form water-soluble sodium salts.
Biological Interactions
While not traditional chemical reactions, its interactions with biological systems are notable:
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Enzyme Inhibition : Competes with endogenous amino acids in metabolic pathways (e.g., phenylalanine hydroxylase).
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Receptor Binding : Modulates ionotropic receptors due to structural similarity to neurotransmitters.
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decarboxylation, producing 2-amino-3-(4-bromophenyl)-2-methylpropane as a volatile byproduct.
Comparative Reactivity with Analogues
The methyl and bromine substituents differentiate its reactivity from similar compounds:
| Compound | Key Structural Difference | Reactivity Contrast |
|---|---|---|
| 4-Bromo-L-phenylalanine | Lacks methyl group | Lower steric hindrance in substitution reactions |
| 2-Amino-3-phenylpropanoic acid | Lacks bromine | No Suzuki coupling capability |
Scientific Research Applications
Neuroprotection
Recent studies have highlighted the neuroprotective effects of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride. This compound is investigated for its ability to prevent neuronal damage associated with neurodegenerative diseases, strokes, and traumatic brain injuries.
In Vitro Studies :
- Primary neuronal cultures exposed to excitotoxic agents (e.g., glutamate or NMDA) showed reduced cell death when treated with this compound. The preservation of neuronal viability indicates its potential as a neuroprotective agent.
Animal Models :
- In rodent models of brain injury (e.g., ischemia-reperfusion injury), administration of the compound resulted in improved neurological outcomes, reduced infarct size, and preservation of neuronal integrity. Behavioral tests and histological analyses further supported these findings.
Case Study 1: Neuroprotective Efficacy
A study conducted on the neuroprotective effects of the compound involved treating primary neuronal cultures with excitotoxic agents. The results demonstrated a significant reduction in neuronal death, highlighting the compound's potential in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Case Study 2: Behavioral Outcomes in Rodent Models
In a controlled experiment involving rodents subjected to induced brain injuries, administration of this compound led to notable improvements in behavioral tests designed to assess cognitive function post-injury. Histological analyses showed reduced neuronal loss compared to control groups, suggesting therapeutic benefits in acute neurological conditions.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations and Key Features
The compound is compared to analogs with modifications in:
- Substituent type (bromo, methoxy, chloro),
- Substituent position (para, meta, ortho),
- Backbone methylation (presence/absence of α-methyl group),
- Stereochemistry (R vs. S configuration).
Tabulated Comparison of Key Compounds
Research Findings and Implications
Methoxy (4-OCH₃): Increases electron density on the aromatic ring, possibly altering receptor binding in pharmaceutical contexts .
Backbone Methylation: The α-methyl group in the main compound may confer metabolic stability by hindering enzymatic degradation, a feature absent in non-methylated analogs like 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride .
Stereochemistry: The (R)-configuration of the main compound contrasts with (S)-enantiomers (e.g., 4-bromo-L-phenylalanine hydrochloride, CAS: 24250-84-8), which are more common in natural amino acid derivatives .
Pharmacological Relevance :
Biological Activity
2-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, often referred to as a brominated amino acid derivative, has garnered significant interest in the fields of neuroscience and pharmacology due to its potential neuroprotective properties and applications in treating various neurological disorders. This article delves into the compound's biological activity, detailing its mechanisms, effects observed in research studies, and implications for therapeutic use.
Chemical Structure and Properties
- Molecular Formula : C10H13BrClNO2
- Molar Mass : 294.57 g/mol
- Structural Features : The compound features an amino group, a bromophenyl moiety, and a methylpropanoic acid structure, which contribute to its unique biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential neuroprotective effects. The compound is believed to modulate glutamate signaling pathways, which are crucial in neuronal excitability and plasticity.
Key Mechanisms:
- Neuroprotection : The compound exhibits the ability to protect neurons from excitotoxicity, a condition often associated with neurodegenerative diseases.
- Antioxidant Activity : It may also possess antioxidant properties that help mitigate oxidative stress in neuronal tissues.
In Vitro Studies
Research has demonstrated that this compound can significantly reduce neuronal death induced by excitotoxic agents such as glutamate and NMDA. In primary neuronal cultures, the compound preserved cell viability under conditions that typically lead to high rates of cell death.
Animal Models
In vivo studies involving rodent models of brain injury (e.g., ischemia-reperfusion injury) have shown promising results:
- Neurological Outcomes : Treated animals exhibited improved neurological function compared to controls.
- Histological Analysis : Reduced infarct size and preserved neuronal integrity were observed upon histological examination of brain tissues post-treatment.
Data Table: Summary of Biological Activity Studies
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Primary Neuronal Cultures | Reduced cell death from excitotoxicity |
| In Vivo | Rodent Ischemia Model | Improved neurological outcomes; reduced infarct size |
| Behavioral Testing | Rodent Models | Enhanced recovery in motor functions |
Case Studies
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Neuroprotective Effects in Stroke Models :
- A study involving the administration of this compound in a rodent stroke model indicated significant preservation of cognitive functions post-stroke, suggesting its potential for therapeutic intervention in stroke recovery.
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Application in Neurodegenerative Disease Models :
- Research focusing on models simulating Alzheimer’s disease showed that the compound could mitigate memory deficits associated with amyloid-beta toxicity, reinforcing its role as a neuroprotective agent.
Q & A
[Basic] What are the recommended synthesis protocols for this compound, and how can intermediate purity be validated?
A two-step synthesis is typically employed: (1) bromination of the phenyl precursor followed by (2) coupling with a methylpropanoic acid backbone, culminating in hydrochloride salt formation. Purification via recrystallization or column chromatography is critical. Validate intermediate purity using HPLC (≥95% purity threshold) and NMR to confirm functional group integrity . For optimization, apply Design of Experiments (DoE) methodologies, such as fractional factorial design, to identify critical parameters (e.g., temperature, stoichiometry) that maximize yield .
[Basic] What safety protocols are critical when handling this compound?
Use PPE (gloves, lab coat, goggles) and operate in a fume hood to mitigate inhalation risks. For spills, employ absorbent materials and neutralize with 1 M sodium bicarbonate. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Emergency measures include rinsing eyes with water (15 minutes) and seeking immediate medical attention for ingestion .
[Advanced] How can discrepancies between theoretical and observed NMR shifts be resolved?
Cross-validate with X-ray crystallography to confirm solid-state structure . Use computational tools (e.g., DFT-based NMR prediction) to model solvent and pH effects on chemical shifts. If inconsistencies persist, analyze dynamic effects (e.g., tautomerism) via variable-temperature NMR or 2D experiments (HSQC, COSY) .
[Advanced] What experimental designs optimize reaction yields in derivative synthesis?
Response Surface Methodology (RSM) with central composite design allows simultaneous variation of parameters (e.g., solvent polarity, catalyst loading). Use ANOVA to identify significant factors and derive predictive models. For example, a 2^3 factorial design reduced reaction time by 30% in analogous amino acid syntheses .
[Basic] Which techniques prioritize structural and purity analysis?
- NMR : Confirm regiochemistry via coupling constants and NOE effects.
- Mass Spectrometry (MS) : Validate molecular weight and detect halogen isotopic patterns.
- X-ray Crystallography : Resolve absolute configuration for chiral centers .
- HPLC : Monitor purity using a C18 column and UV detection at 254 nm .
[Advanced] How can computational chemistry predict reactivity in novel reactions?
Quantum mechanical calculations (e.g., DFT) model transition states for bromination or coupling steps. Molecular dynamics simulations predict solvation effects, guiding solvent selection. ICReDD’s integrated computational-experimental workflows reduce optimization cycles by 50% in similar systems .
[Basic] What storage conditions prevent degradation?
Store in amber glass vials under nitrogen, with desiccants (silica gel), at 2–8°C. Stability studies show <5% degradation over 12 months under these conditions .
[Advanced] How does counterion variation impact physicochemical properties?
Salt screening studies using thermal analysis (DSC/TGA) reveal that switching to sulfate salts increases melting points but reduces aqueous solubility. Pair with powder X-ray diffraction (PXRD) to monitor polymorphic changes .
[Basic] What first-aid measures apply for accidental exposure?
- Inhalation : Move to fresh air, administer oxygen if needed.
- Skin contact : Wash with soap and water; remove contaminated clothing.
- Ingestion : Do not induce vomiting; administer activated charcoal .
[Advanced] How to correlate crystallographic and solution-phase data?
Combine X-ray structures with NMR relaxation times (T1, T2) to assess conformational flexibility. Molecular dynamics simulations (50 ns trajectories) model solution-phase behavior, explaining discrepancies in NOESY data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
